The Central Role of 3-Oxo-OPC6-CoA in Peroxisomal β-Oxidation for Jasmonic Acid Biosynthesis
The Central Role of 3-Oxo-OPC6-CoA in Peroxisomal β-Oxidation for Jasmonic Acid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonic acid (JA) is a vital lipid-derived hormone that orchestrates a wide array of physiological and developmental processes in plants, including growth, defense against pathogens and herbivores, and responses to abiotic stress. The biosynthesis of JA is a spatially separated process, commencing in the chloroplast and culminating in the peroxisome. A key, yet transient, intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-oxo-OPC6-CoA). This technical guide provides a comprehensive overview of the pivotal role of 3-oxo-OPC6-CoA, detailing its formation, its subsequent metabolism through the peroxisomal β-oxidation pathway, and the enzymes that catalyze these transformations. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for the study of this pathway, and provides visual representations of the core biochemical and experimental workflows.
Introduction: The Jasmonic Acid Biosynthetic Pathway
The biosynthesis of jasmonic acid is initiated in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) and its C16 homolog, dinor-OPDA (dnOPDA)[1][2]. These cyclopentenone precursors are then transported into the peroxisome for the final stages of JA synthesis[3][4].
Within the peroxisome, the jasmonate pathway proceeds through two key phases:
-
Reduction: The cyclopentenone ring of OPDA and dnOPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), yielding 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) and 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), respectively[1][2].
-
β-Oxidation: The carboxylic acid side chain of OPC-8:0 and OPC-6:0 is shortened through successive rounds of β-oxidation to produce jasmonic acid[3][5].
This guide focuses on the critical step of β-oxidation, with a specific emphasis on the metabolism of 3-oxo-OPC6-CoA.
The Formation and Significance of 3-Oxo-OPC6-CoA
Prior to entering the β-oxidation spiral, OPC-6:0 must be activated to its coenzyme A (CoA) thioester, 3-oxo-OPC6-CoA. This activation is catalyzed by an acyl-CoA ligase, a family of enzymes that utilize ATP to attach CoA to a carboxylic acid[6][7]. While the specific ligase for OPC-6:0 is not definitively identified, enzymes with OPC-8:0-CoA ligase activity, such as OPCL1, have been characterized and are known to be localized in the peroxisomes[8]. It is hypothesized that a similar or related enzyme is responsible for the activation of OPC-6:0.
The formation of 3-oxo-OPC6-CoA is a committing step, channeling the OPC-6:0 backbone into the β-oxidation pathway for the synthesis of JA.
The β-Oxidation of 3-Oxo-OPC6-CoA
The β-oxidation of 3-oxo-OPC6-CoA involves a sequence of three enzymatic reactions, catalyzed by a set of core β-oxidation enzymes, leading to the shortening of the hexanoyl side chain by two carbons. This process is directly analogous to the β-oxidation of fatty acids. The key enzymes involved are Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT)[4][5].
Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACX)
The first step in the β-oxidation of 3-oxo-OPC6-CoA is the introduction of a double bond between the α and β carbons of the hexanoyl side chain. This reaction is catalyzed by Acyl-CoA Oxidase (ACX), a flavoenzyme that uses FAD as a cofactor and molecular oxygen as an electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. The product of this reaction is 2-enoyl-OPC4-CoA. In Arabidopsis thaliana, several ACX isoforms exist, with ACX1 and ACX5 being implicated in wound-induced JA biosynthesis[9].
Step 2: Hydration and Dehydrogenation by Multifunctional Protein (MFP)
The second and third steps of β-oxidation are catalyzed by a single Multifunctional Protein (MFP). In Arabidopsis, this enzyme is known as ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1)[10][11]. MFP possesses two distinct enzymatic activities:
-
Enoyl-CoA Hydratase Activity: This activity hydrates the double bond of 2-enoyl-OPC4-CoA to form 3-hydroxy-OPC4-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: This activity then oxidizes the hydroxyl group of 3-hydroxy-OPC4-CoA to a keto group, yielding 3-keto-OPC4-CoA. This reaction is NAD⁺-dependent.
Step 3: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (KAT)
The final step of this β-oxidation cycle is the thiolytic cleavage of 3-keto-OPC4-CoA, catalyzed by 3-Ketoacyl-CoA Thiolase (KAT). This reaction involves the attack of a free CoA molecule on the keto group, releasing a molecule of acetyl-CoA and a shortened 3-oxo-OPC4-CoA. In Arabidopsis, KAT2 has been shown to be the primary thiolase involved in JA biosynthesis[5].
Following one round of β-oxidation on 3-oxo-OPC6-CoA, the resulting 3-oxo-OPC4-CoA undergoes a second round of β-oxidation to ultimately yield jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.
Quantitative Data
Quantitative kinetic data for the enzymes of jasmonate β-oxidation with their specific OPC-CoA substrates are limited in the literature. The following tables summarize the available data, which often utilize model substrates.
Table 1: Kinetic Parameters of Acyl-CoA Ligases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
|---|---|---|---|---|
| At4g05160 | OPC-6:0 | ~100 | ~50 | [6] |
| At1g20510 (OPCL1) | OPC-8:0 | 7.2 | 12.3 | [8] |
| At1g20510 (OPCL1) | OPDA | 10.5 | 11.8 |[8] |
Table 2: Kinetic Parameters of Multifunctional Protein (AIM1)
| Enzyme | Substrate | Km (µM) | Activity | Source |
|---|---|---|---|---|
| AtAIM1 | Crotonyl-CoA (C4) | 115 | Enoyl-CoA hydratase | [10] |
| AtAIM1 | Hexenoyl-CoA (C6) | - | Enoyl-CoA hydratase | [10] |
| AtAIM1 | Hexadecenoyl-CoA (C16) | - | 3-hydroxyacyl-CoA dehydrogenase |[10] |
Note: Kinetic data for AIM1 with the specific enoyl-CoA derivative of 3-oxo-OPC6-CoA is not currently available.
Table 3: Substrate Specificity of Acyl-CoA Oxidases
| Enzyme | Preferred Substrate(s) | Source |
|---|---|---|
| AtACX1 | Long-chain, mono-unsaturated acyl-CoAs (e.g., Oleoyl-CoA) | [4] |
| AtACX2 | Long-chain acyl-CoAs | [9] |
| AtACX3 | Medium-chain acyl-CoAs | [9] |
| LeACX1A (Tomato) | C12 and C14 straight-chain acyl-CoAs, C18 cyclopentanoid-CoAs |[4] |
Note: Specific Km and Vmax values for ACX isoforms with 3-oxo-OPC6-CoA are not well-documented.
Table 4: Substrate Specificity of 3-Ketoacyl-CoA Thiolase (KAT2)
| Enzyme | Substrate Specificity | Source |
|---|
| AtKAT2 | Broad, including acetoacetyl-CoA and long-chain 3-ketoacyl-CoAs |[5] |
Note: Specific kinetic parameters for KAT2 with 3-keto-OPC4-CoA are not available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-oxo-OPC6-CoA metabolism.
Protocol 1: In Vitro Coupled Enzyme Assay for the β-Oxidation of 3-Oxo-OPC6-CoA
This protocol describes a coupled enzyme assay to monitor the entire β-oxidation sequence starting from OPC-6:0.
Materials:
-
OPC-6:0
-
ATP
-
Coenzyme A (CoA)
-
NAD⁺
-
FAD
-
Recombinant OPC-6:0-CoA ligase (e.g., At4g05160)[6]
-
Recombinant Acyl-CoA Oxidase (e.g., AtACX1)
-
Recombinant Multifunctional Protein (e.g., AtAIM1)
-
Recombinant 3-Ketoacyl-CoA Thiolase (e.g., AtKAT2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing:
-
50 mM Potassium Phosphate Buffer, pH 7.5
-
100 µM ATP
-
50 µM CoA
-
1 mM NAD⁺
-
10 µM FAD
-
50 µM Amplex Red
-
0.1 U/mL HRP
-
1 µg each of recombinant OPC-6:0-CoA ligase, AtAIM1, and AtKAT2.
-
-
Initiation of Reaction: Start the reaction by adding 1 µg of recombinant AtACX1.
-
Substrate Addition: Add OPC-6:0 to a final concentration of 50 µM.
-
Measurement: Immediately monitor the increase in fluorescence (excitation 530 nm, emission 590 nm) at 30°C. The rate of fluorescence increase is proportional to the rate of H₂O₂ production by ACX, which reflects the overall rate of the coupled reaction.
-
Controls: Perform control reactions lacking each of the enzymes or substrates to ensure the observed activity is dependent on the complete pathway.
Protocol 2: Quantitative Analysis of 3-Oxo-OPC6-CoA and Downstream Metabolites by LC-MS/MS
This protocol outlines a method for the extraction and quantification of CoA-thioesters from plant tissue.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Buffer: 10% (w/v) trichloroacetic acid in water
-
Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-Malonyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Harvest and Quenching: Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization and Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Transfer the powder to a tube containing 1 mL of ice-cold Extraction Buffer and the internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the extraction onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient of mobile phase A and mobile phase B (e.g., acetonitrile).
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for 3-oxo-OPC6-CoA and its metabolites.
-
Quantify the metabolites based on the peak area relative to the internal standard.
-
Visualization of Pathways and Workflows
Jasmonic Acid Biosynthesis Pathway
References
- 1. PlantMetSuite: A User-Friendly Web-Based Tool for Metabolomics Analysis and Visualisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. AIM1 Enoyl-CoA hydratase/isomerase family [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
